molecular formula C17H11ClF2O3 B5703718 6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5703718
M. Wt: 336.7 g/mol
InChI Key: OLQCLCYGWLUNPE-UHFFFAOYSA-N
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Description

6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 2,4-difluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-methyl-2H-chromen-2-one
  • 7-Methoxy-4-methyl-2H-chromen-2-one
  • 6-Chloro-4-methyl-2H-chromen-2-one

Uniqueness

6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to the presence of both chloro and difluorophenyl groups, which can impart unique chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2O3/c1-9-4-17(21)23-15-7-16(13(18)6-12(9)15)22-8-10-2-3-11(19)5-14(10)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCLCYGWLUNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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